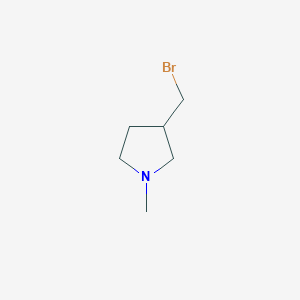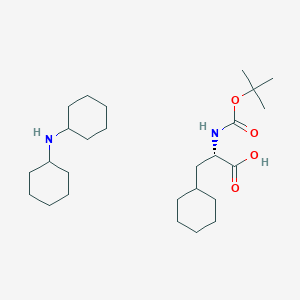
Boc-cha-OH dcha
説明
“Boc-cha-OH dcha” is also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt . It is a standard building block for the introduction of cyclohexyl amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
“Boc-cha-OH dcha” is used in peptide synthesis . It is a protected form of L-lysine used in the preparation of dendritic peptide bolaamphiphiles for siRNA delivery . It is also used as an intermediate in the preparation of dimeric dipeptide nerve growth factor mimetic and potential neuroprotective agent .Molecular Structure Analysis
The empirical formula of “Boc-cha-OH dcha” is C14H25NO4 · xC12H23N . It has a molecular weight of 271.35 . The molar mass is 452.7 g/mol .Chemical Reactions Analysis
“Boc-cha-OH dcha” is suitable for Boc solid-phase peptide synthesis . After coupling, the two Boc-groups are cleaved simultaneously by TFA .Physical And Chemical Properties Analysis
“Boc-cha-OH dcha” appears as a white to slight yellow to beige powder .科学的研究の応用
Peptide Synthesis
Boc-Cha-OH . DCHA: is primarily used as a building block in Boc solid-phase peptide synthesis (SPPS) . This method involves the step-by-step construction of a peptide chain attached to a solid support. The Boc group protects the amino group during the synthesis process, which is crucial for the accuracy and yield of the peptide being synthesized.
Drug Development
In drug development, Boc-Cha-OH . DCHA can be utilized to introduce cyclohexyl amino-acid residues into peptide structures . These residues can significantly alter the pharmacokinetic properties of therapeutic peptides, potentially leading to the development of new drugs with improved efficacy and stability.
Proteomics Research
Proteomics, the large-scale study of proteins, often requires the synthesis of peptides for experimentsBoc-Cha-OH . DCHA serves as an essential reagent for creating specific peptides used as standards or probes in proteomic analysis .
Material Science
Peptides synthesized using Boc-Cha-OH . DCHA can be used to create novel materials with unique properties. For example, peptides containing cyclohexylalanine may form materials with enhanced mechanical strength or novel electronic properties for use in nanotechnology applications .
Biochemistry Studies
In biochemistry, understanding the function of enzymes and other proteins often requires the use of synthetic peptides as inhibitors or substratesBoc-Cha-OH . DCHA is used to synthesize these peptides, which can mimic or block natural peptides in biochemical pathways .
Structural Biology
Structural biologists use synthetic peptides to study protein interactions and foldingBoc-Cha-OH . DCHA -derived peptides can be designed to adopt specific conformations or to disrupt protein-protein interactions, aiding in the elucidation of protein structures .
Immunology
Synthetic peptides created with Boc-Cha-OH . DCHA are used in immunological research to study antigen-antibody interactions. These peptides can serve as antigens to elicit immune responses or to create antibodies with high specificity .
Chemical Biology
In chemical biology, researchers use synthetic peptides to modulate biological processesBoc-Cha-OH . DCHA enables the synthesis of peptides that can act as molecular tools to probe the function of biological molecules and pathways .
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cha-OH dcha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



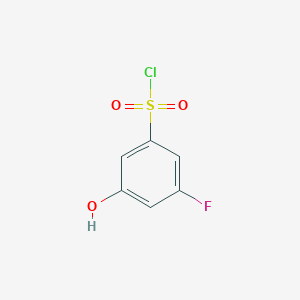


![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)
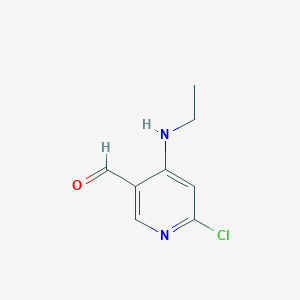
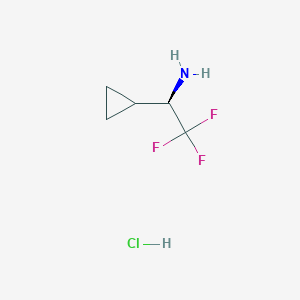
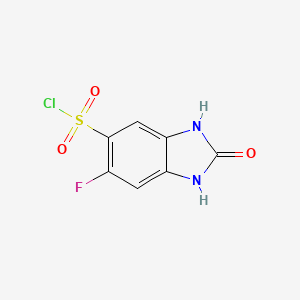

![4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide](/img/structure/B1442530.png)



